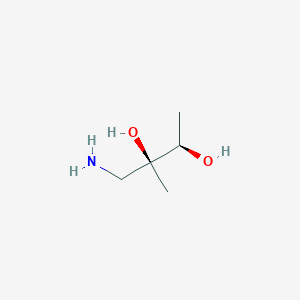

(2S,3R)-1-Amino-2-methylbutane-2,3-diol

Description

Properties

Molecular Formula |

C5H13NO2 |

|---|---|

Molecular Weight |

119.16 g/mol |

IUPAC Name |

(2S,3R)-1-amino-2-methylbutane-2,3-diol |

InChI |

InChI=1S/C5H13NO2/c1-4(7)5(2,8)3-6/h4,7-8H,3,6H2,1-2H3/t4-,5+/m1/s1 |

InChI Key |

CNLUNMTZBAHKFI-UHNVWZDZSA-N |

Isomeric SMILES |

C[C@H]([C@](C)(CN)O)O |

Canonical SMILES |

CC(C(C)(CN)O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHNO

- Molecular Weight : 119.162 g/mol

- Structure : Contains two stereocenters, contributing to its chirality.

Organic Chemistry

(2S,3R)-1-Amino-2-methylbutane-2,3-diol is utilized as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the preparation of chiral ligands and catalysts that are essential for asymmetric synthesis processes.

Pharmaceutical Applications

This compound is explored for its role in drug development, particularly in creating compounds targeting neurological and cardiovascular diseases. Its ability to act as a chiral building block allows for the synthesis of enantiomerically pure pharmaceuticals, which are often more effective and have fewer side effects compared to their racemic counterparts.

Biological Studies

Research has indicated that (2S,3R)-1-Amino-2-methylbutane-2,3-diol interacts with various biological targets, influencing enzyme activity and metabolic pathways. Its role in enzyme-catalyzed reactions makes it a valuable compound for studying biochemical processes.

Case Studies Highlighting Applications

Preparation Methods

Core Reaction Framework

The synthesis of (2S,3R)-1-amino-2-methylbutane-2,3-diol shares conceptual parallels with boronate ester methodologies developed for structurally related amino alcohols. A Chinese patent (CN107827916B) outlines a three-step route for synthesizing (R)-1-amino-3-methylbutyl-1-pinanediol borate, which involves amino protection, boron ester exchange, and deprotection. While the target compound differs, this framework provides a template for adapting analogous steps:

-

Amino Protection : Initial protection of the primary amine using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups prevents unwanted side reactions. For example, reacting the amine with di-tert-butyl dicarbonate in the presence of a base like triethylamine yields the protected intermediate.

-

Boron Ester Exchange : Substitution of the pinacol boronate group with (1S,2S,3R,5S)-2,3-pinanediol under mild conditions (0–60°C, 1–2 hours) ensures retention of stereochemistry. The molar ratio of 1:1.05–1.5 (substrate to diol) optimizes conversion.

-

Deprotection : Catalytic hydrogenation (e.g., 5–10% Pd/C under 0.1–1 MPa H₂) or acidolysis (trifluoroacetic acid) removes protecting groups, yielding the free amino diol.

Stereochemical Control and Yield Optimization

The patent emphasizes the critical role of chiral auxiliaries in achieving high ee. Using (1S,2S,3R,5S)-2,3-pinanediol as a boron-chelating agent enforces a rigid transition state during ester exchange, leading to >99% ee in the final product. Solvent selection also impacts stereoselectivity: polar aprotic solvents like tetrahydrofuran (THF) favor faster exchange kinetics, while toluene enhances diastereomeric discrimination.

Table 1: Representative Reaction Conditions for Boron Ester Exchange

| Parameter | Optimal Range | Impact on Yield/ee |

|---|---|---|

| Temperature | 0–60°C | Higher temps reduce ee |

| Substrate:Diol Ratio | 1:1.05–1.5 | Excess diol drives completion |

| Solvent | THF/Toluene (4:1) | Balances kinetics/selectivity |

| Reaction Time | 1–2 hours | Prolonged time degrades ee |

Biocatalytic Production Using Engineered Polyketide Synthases

Fermentation and Metabolic Engineering

The study reports titers up to 743.6 mg/L for 2-methyl-1,3-diols in optimized strains. Key strategies include:

-

Precursor Supplementation : Adding 15 mM L-valine boosts methylmalonyl-CoA pools, critical for branching.

-

Chassis Optimization : Disrupting competing pathways in S. albus (e.g., β-oxidation) minimizes byproduct formation.

Table 2: Comparison of Biocatalytic vs. Chemical Synthesis

| Metric | Chemical Synthesis | Biocatalytic Production |

|---|---|---|

| Typical Yield | 60–75% | 425–743 mg/L |

| Enantiomeric Excess | >99% | >97% |

| Reaction Time | 6–8 hours | 72–168 hours |

| Scalability | Pilot-scale demonstrated | Lab-scale only |

Resolution of Racemic Mixtures via Chiral Chromatography

Q & A

Q. What are the key synthetic strategies for (2S,3R)-1-Amino-2-methylbutane-2,3-diol, and how does stereochemical control impact yield?

Synthesis typically involves diastereoselective alkylation and catalytic hydrogenation. For example, chiral camphor-derived precursors can undergo substrate-controlled alkylation to establish stereocenters, followed by platinum oxide-catalyzed hydrogenation to reduce intermediates. The stereochemical outcome is critical: mismatched configurations reduce enantiomeric excess (e.g., <50% ee in some cases), requiring optimization of reaction conditions (e.g., solvent polarity, temperature) .

Q. How can the stereochemistry of (2S,3R)-1-Amino-2-methylbutane-2,3-diol be confirmed experimentally?

Use a combination of chiral HPLC (e.g., Chiralpak® columns) with polarimetric detection to separate enantiomers. X-ray crystallography is definitive for absolute configuration determination, as demonstrated in structurally related amino diols like (2S,3R)-tert-butyl 3-amino-2-hydroxybutanoate . Nuclear Overhauser Effect (NOE) NMR experiments can further validate spatial arrangements of hydroxyl and amino groups .

Q. What biological roles are associated with structurally similar amino diols, and how might they inform research on this compound?

Sphingolipid analogs, such as (2S,3R)-2-amino-1,3-octadecanediol (dihydrosphinganine), act as signaling molecules and inhibitors of protein kinase C (PKC). These roles suggest potential applications in studying lipid-mediated cell signaling or microbial membrane interactions. Comparative studies using shorter-chain analogs (e.g., C14-sphingosine) can elucidate structure-activity relationships .

Advanced Research Questions

Q. How can enantioselectivity be enhanced in the synthesis of (2S,3R)-configured amino diols for pharmacological studies?

Optimize chiral ligands in asymmetric catalysis. For instance, camphor-based amino alcohol ligands (e.g., (1R,2S,3R,4S)-1,7,7-trimethyl-2-pyridin-2-ylmethylbicyclo[2.2.1]heptane-2,3-diol) improve enantioselectivity in diethylzinc additions to aldehydes. Fine-tuning ligand steric bulk and electronic properties increases ee values by >20% in model systems .

Q. What analytical challenges arise in quantifying trace impurities in (2S,3R)-1-Amino-2-methylbutane-2,3-diol, and how can they be resolved?

Impurities like regioisomers or diastereomers co-elute in standard GC/MS setups. Use high-resolution LC-MS with hydrophilic interaction liquid chromatography (HILIC) columns for polar compound separation. Quantify down to 0.1% using charged aerosol detection (CAD), validated against reference standards from certified suppliers (e.g., >98% purity criteria) .

Q. How do conflicting NMR data on stereochemical assignments arise, and what strategies mitigate these discrepancies?

Discrepancies often stem from solvent-dependent chemical shifts or dynamic proton exchange. Employ deuterated solvents (e.g., D₂O for hydroxyl groups) to stabilize signals. For ambiguous cases, synthesize derivatives (e.g., acetylated or benzoylated analogs) to simplify splitting patterns. Cross-validate with computational methods (DFT-based NMR prediction) .

Q. What metabolic pathways involve amino diol analogs, and how can stable isotope labeling track their fate in cellular systems?

Sphinganine analogs are metabolized via ceramide synthase into complex lipids. Use ¹³C or ¹⁵N-labeled (2S,3R)-1-Amino-2-methylbutane-2,3-diol in pulse-chase experiments with LC-MS/MS to trace incorporation into sphingolipid pools. Compare turnover rates in wild-type vs. knockout cell lines (e.g., serine palmitoyltransferase-deficient) .

Methodological Notes

- Stereochemical Analysis : Always correlate experimental data (NMR, X-ray) with computational models (e.g., Cambridge Structural Database entries for similar compounds) .

- Biological Assays : Pre-screen for cytotoxicity using MTT assays before investigating signaling pathways, as amino diols can disrupt membrane integrity at high concentrations .

- Data Reproducibility : Document reaction conditions rigorously (e.g., catalyst lot numbers, solvent batch purity) to address variability in enantioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.